molecular formula C13H16N4O3 B2528503 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1797086-33-9

5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2528503
CAS No.: 1797086-33-9
M. Wt: 276.296
InChI Key: RCAPRJOKSLOWJL-UHFFFAOYSA-N
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Description

5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a unique hybrid structure combining fused pyrazole and isoxazole heterocycles. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as both pyrazole and isoxazole are recognized as privileged scaffolds known to impart a wide range of pharmacological activities . Pyrazole derivatives, particularly fused systems, are extensively investigated for their potential as anticancer and anti-inflammatory agents, with mechanisms of action that can include enzyme inhibition and receptor modulation . Similarly, the isoxazole carboxamide moiety is a key pharmacophore found in compounds with various biological activities . The specific fusion of a tetrahydropyran ring with the pyrazole core places this compound within a class of structures that are frequently explored as multifunctional building blocks for developing novel therapeutic agents . As a fused pyrazole derivative, it represents a valuable chemical tool for researchers screening for new bioactive molecules, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in areas such as oncology, immunology, and metabolic diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-5-10(16-20-8)13(18)14-6-11-9-7-19-4-3-12(9)17(2)15-11/h5H,3-4,6-7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPRJOKSLOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C20_{20}H25_{25}N3_3O3_3
  • Molecular Weight : 355.4 g/mol
  • CAS Number : 1797861-04-1

Synthesis

The synthesis of this compound typically involves the reaction between specific pyrazole derivatives and isoxazole carboxylic acids. The synthetic pathways often include multi-step reactions that are optimized for yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and Hep3B.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation.
    • Cell cycle arrest at the G2/M phase.

In a comparative study, the compound demonstrated significant cytotoxicity against Hep3B and MCF-7 cell lines with IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin, indicating a potentially safer profile for therapeutic use .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it can scavenge free radicals effectively, suggesting its potential role in mitigating oxidative stress associated with cancer progression .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar isoxazole derivatives:

  • Study on Isoxazole-Carboxamide Derivatives :
    • A series of derivatives were synthesized and evaluated for their anticancer effects. Compounds showed promising results against MCF-7 and HepG2 cell lines with IC50_{50} values ranging from 0.01 to 49.85 µM depending on the specific structure and substituents present .
  • Comparative Analysis with Doxorubicin :
    • The synthesized compounds were compared to doxorubicin in terms of cytotoxicity and mechanism of action. Results indicated that certain derivatives not only matched but exceeded doxorubicin's efficacy with lower toxicity profiles in normal cell lines .

Data Table: Biological Activity Overview

Activity Type Cell Line Tested IC50_{50} Value (µM) Mechanism
AnticancerMCF-70.46Apoptosis induction
AnticancerHepG28.55Cell cycle arrest
AntioxidantN/A7.8Free radical scavenging

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds with similar structures. For instance, derivatives containing the pyrazole moiety have demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. Specifically, compounds structurally related to 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide have shown:

  • Inhibition of COX-1 and COX-2 : These enzymes are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced pain and inflammation. For example, a related compound exhibited an IC50 value for COX-2 inhibition as low as 0.01 µM, indicating strong potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Anticancer Potential

The anticancer efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HCT1160.39Doxorubicin
MCF70.46Doxorubicin
SW19900.03Doxorubicin

These results suggest that compounds with a similar structure may possess significant anticancer activity by inhibiting key cellular pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have provided insights into the therapeutic potential of this compound:

  • Study on Anti-inflammatory Activity : A recent study reported that a derivative exhibited an inhibition percentage of 62% against edema in animal models, significantly outperforming traditional anti-inflammatory medications .
  • Anticancer Efficacy Assessment : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines; one compound showed an IC50 value of 1.962 µM against A549 cells . This highlights the potential for developing new cancer therapies based on this scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Core Structural Features and Substituent Effects The target compound’s uniqueness lies in its fused pyranopyrazole-isoxazole architecture. Key analogues include:

Compound Class Core Structure Substituents/Modifications Key References
Pyranopyrazole-oxazine hybrids Pyranopyrazole + oxazine 4-Methoxyphenyl, methyl
Styrylisoxazole carboxylic acids Isoxazole + styryl group p-Substituted styryl, ester/acid derivatives
Estrone-derived isoxazoles Isoxazole/pyrazoline + steroid Arylidene, morpholine/thiophene Mannich bases
COX-inhibitory isoxazoles Isoxazole + dihydropyridine Acetyl/trifluoromethyl groups
  • Pyranopyrazole-oxazine hybrids (e.g., compound [2] in ) share the pyranopyrazole core but replace the isoxazole with an oxazine ring. The 4-methoxyphenyl group may enhance π-π stacking interactions in target binding, whereas the target compound’s isoxazole carboxamide could improve hydrogen-bonding capacity .
  • Styrylisoxazoles () prioritize planar styryl groups for conjugation, favoring anti-inflammatory activity via COX/LOX inhibition.
  • Estrone-derived isoxazoles () integrate steroid frameworks, targeting FSH receptors.

Pharmacokinetic and ADME Properties

highlights Swiss ADME predictions for isoxazole derivatives, noting that methyl and pyranopyrazole groups improve:

  • Aqueous solubility (LogP ~2.1 vs. 3.5 for styrylisoxazoles ).
  • Metabolic stability (resistance to CYP3A4 oxidation due to steric shielding).
  • Blood-brain barrier penetration (low, due to carboxamide polarity) .

In contrast, estrone-derived analogues () may exhibit higher LogP values (~4.0) and hepatotoxicity risks due to steroidal metabolism .

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